
3-Isopropyl-1H-pyrazole
Overview
Description
3-Isopropyl-1H-pyrazole is an organic compound belonging to the pyrazole family Pyrazoles are characterized by a five-membered ring structure containing three carbon atoms and two adjacent nitrogen atoms The isopropyl group attached to the third carbon atom of the pyrazole ring distinguishes this compound from other pyrazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Isopropyl-1H-pyrazole can be synthesized through several methods. One common approach involves the condensation of 1,3-diketones with hydrazine. For instance, the reaction of acetylacetone with hydrazine hydrate under reflux conditions yields 3,5-dimethylpyrazole . By modifying the substituents on the diketone, this compound can be obtained.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or distillation to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions: 3-Isopropyl-1H-pyrazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, where the isopropyl group or hydrogen atoms on the pyrazole ring are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole carboxylic acids, while substitution reactions can produce various halogenated pyrazoles.
Scientific Research Applications
3-Isopropyl-1H-pyrazole has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Research explores its potential as a pharmaceutical intermediate for developing new drugs.
Industry: It is utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism by which 3-Isopropyl-1H-pyrazole exerts its effects involves interactions with specific molecular targets. The compound can act as an inhibitor or activator of enzymes, depending on its structure and the functional groups present. These interactions often involve hydrogen bonding, hydrophobic interactions, and van der Waals forces, which influence the compound’s binding affinity and specificity.
Comparison with Similar Compounds
3,5-Dimethylpyrazole: Similar in structure but with methyl groups instead of an isopropyl group.
3-Isopropyl-5-methylpyrazole: Contains both isopropyl and methyl groups on the pyrazole ring.
3-Isopropyl-1H-pyrazole-4-carboxylic acid: An oxidized derivative with a carboxylic acid group.
Uniqueness: this compound is unique due to the presence of the isopropyl group, which imparts distinct steric and electronic properties. These properties influence its reactivity and interactions with other molecules, making it a valuable compound for various applications.
Properties
IUPAC Name |
5-propan-2-yl-1H-pyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2/c1-5(2)6-3-4-7-8-6/h3-5H,1-2H3,(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZICRALLMHKILDG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=NN1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10482459 | |
| Record name | 3-Isopropyl-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10482459 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
110.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
49633-25-2 | |
| Record name | 3-Isopropyl-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10482459 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(PROPAN-2-YL)-1H-PYRAZOLE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the introduction of 3-Isopropyl-1H-pyrazole as a ligand impact the magnetic properties of dysprosium(III) single-molecule magnets (SMMs)?
A1: The research indicates that incorporating this compound as a ligand in dysprosium(III) SMMs can significantly influence their magnetic behavior. Specifically, [] complexes utilizing this compound as a ligand, like [Dy(Iprpz)Cl(THF)5][BPh4] (where Iprpz represents this compound and THF stands for tetrahydrofuran), tend to exhibit lower energy barriers for magnetization reversal (Ueff) compared to the prototype pentagonal-bipyramidal (PB) SMMs. This effect is attributed to the bidentate-chelating nature of the pyrazolate ligand, which, while contributing to slow magnetic relaxation, also reduces the magnetic axiality above the ground mJ = ±15/2 states. [] This reduction in axiality leads to the mixing of other states at higher energy levels, ultimately affecting the SMM's magnetic properties.
Q2: Are there any observed structure-activity relationships regarding the substituents on pyrazolate ligands and their effect on the magnetic properties of the resulting dysprosium(III) complexes?
A2: Yes, the research highlights a clear structure-activity relationship between the substituents on pyrazolate ligands and the magnetic properties of the resulting dysprosium(III) complexes. [] Notably, the presence of electron-withdrawing groups, such as the -CF3 group, on the pyrazolate ligand has been found to significantly decrease the Ueff value. [] This observation suggests that electron-withdrawing substituents can influence the electronic structure of the dysprosium(III) ion and subsequently impact the magnetic anisotropy, ultimately affecting the SMM's performance.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


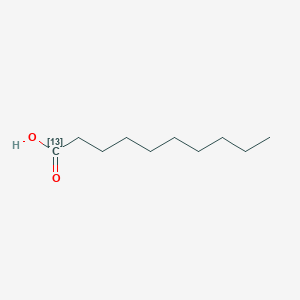
![1H-Pyrazolo[4,3-b]pyridin-3(2H)-one](/img/structure/B1357039.png)
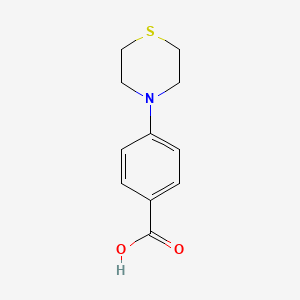
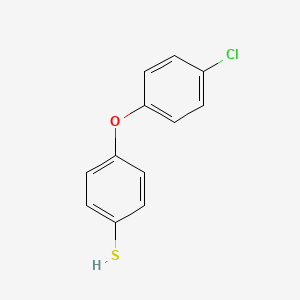
![N-[4-fluoro-3-(trifluoromethyl)phenyl]guanidine](/img/structure/B1357053.png)
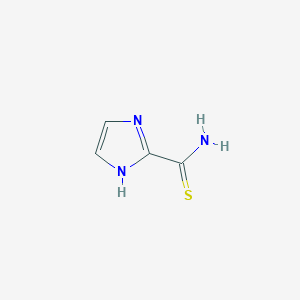

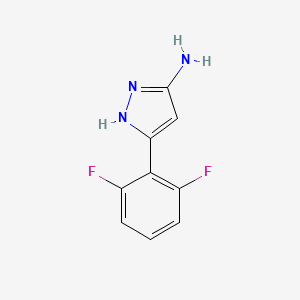
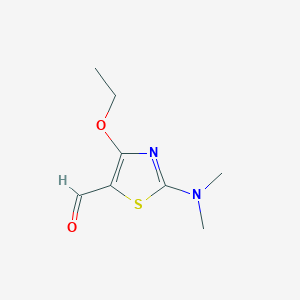
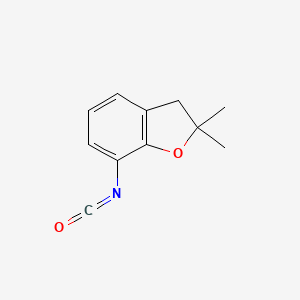
![[3-(1H-1,2,4-Triazol-1-ylmethyl)phenyl]methanol](/img/structure/B1357066.png)
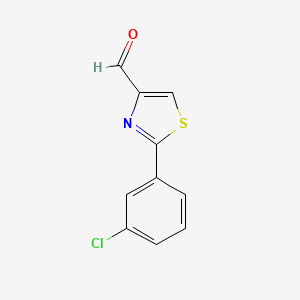
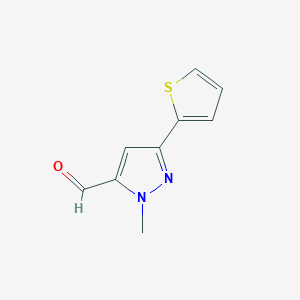
![N-methyl-N-[3-(pyridin-2-yloxy)benzyl]amine](/img/structure/B1357071.png)
